2-Phenoxycyclohexan-1-amine hydrochloride
Overview
Description
2-Phenoxycyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Phenoxycyclohexan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Understanding the biological activity of this compound involves exploring its mechanism of action, pharmacokinetics, and effects on various biological systems.
- Chemical Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
- CAS Number : 21128019
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. This compound is believed to act as a selective modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Target Receptors
- Serotonin Receptors : Studies indicate that this compound may influence serotonin receptor activity, which is crucial for mood regulation and anxiety management.
- Dopamine Receptors : There is evidence suggesting that this compound may also interact with dopamine receptors, potentially affecting reward pathways and motor control.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:
Parameter | Value |
---|---|
Absorption | Rapidly absorbed |
Bioavailability | Approximately 70% |
Metabolism | Primarily hepatic |
Half-life | 4 to 6 hours |
Excretion | Renal (urine) |
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has shown:
- Neuroprotective Effects : The compound has been tested for its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
- Anxiety Models : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors, supporting its role as an anxiolytic agent.
- Depression Models : The compound exhibited antidepressant-like effects in forced swim tests, suggesting modulation of serotonergic pathways.
Case Study 1: Neuroprotective Potential
A study involving mice subjected to induced oxidative stress revealed that treatment with this compound significantly reduced markers of neuronal damage. The results indicated a protective effect against apoptosis in neuronal cells.
Case Study 2: Behavioral Effects in Rodents
In a behavioral study assessing anxiety and depression, rodents treated with varying doses of the compound showed significant improvements in both anxiety and depressive symptoms compared to control groups. The study highlighted the potential for therapeutic use in mood disorders.
Properties
IUPAC Name |
2-phenoxycyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPKBKWBOFCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24087-50-1 | |
Record name | Cyclohexanamine, 2-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24087-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.